

Starting materials for 2-Bromo-6-morpholinopyridine synthesis

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Compound of Interest

Compound Name: 2-Bromo-6-morpholinopyridine

Cat. No.: B1278154

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Synthesis of 2-Bromo-6-morpholinopyridine: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of **2-Bromo-6-morpholinopyridine**, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This document details the key starting materials, experimental protocols, and relevant quantitative data to assist researchers and professionals in the successful synthesis of the target compound.

Core Synthesis Pathway

The most common and direct approach to synthesizing **2-Bromo-6-morpholinopyridine** is through the reaction of a di-substituted pyridine, typically 2,6-dibromopyridine, with morpholine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the morpholine acts as the nucleophile, displacing one of the bromide substituents on the pyridine ring.

Reaction Scheme:

The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide (HBr) generated, and a suitable solvent at elevated temperatures to facilitate the reaction.

Starting Materials and Reagents

A clear understanding of the properties of the starting materials and reagents is crucial for the successful execution of the synthesis.

| Chemical Name | CAS Number | Molecular Weight (g/mol) | Role |
|---|------------|--------------------------|--------------|
| 2,6-Dibromopyridine | 626-05-1 | 236.90 | Electrophile |
| Morpholine | 110-91-8 | 87.12 | Nucleophile |
| Potassium Carbonate (K ₂ CO ₃) | 584-08-7 | 138.21 | Base |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Solvent |

Experimental Protocols

The following protocol is adapted from established procedures for the synthesis of analogous 2-bromo-6-aminopyridines.^[1]

Synthesis of 2-Bromo-6-morpholinopyridine

Materials:

- 2,6-Dibromopyridine
- Morpholine
- Potassium Carbonate (K₂CO₃)
- Dimethyl Sulfoxide (DMSO)
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Pressure tube or sealed reaction vessel
- Magnetic stirrer and hotplate
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a pressure tube, combine 2,6-dibromopyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
- **Solvent Addition:** Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the reactants.
- **Reaction Conditions:** Seal the pressure tube and heat the reaction mixture to 120-150 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,6-dibromopyridine) is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure **2-Bromo-**

6-morpholinopyridine.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the synthesis of similar 2-bromo-6-aminopyridines, which can serve as a benchmark for the synthesis of **2-Bromo-6-morpholinopyridine**.

| Product | Starting Halopyridine | Amine | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|-------------------------------|-----------------------|-------------|------|---------|-----------------------|------|-----------|-----------|
| 2-Bromo-6-methylaminopyridine | 2,6-Dibromopyridine | Methylamine | - | - | High Temp. & Pressure | - | 54.1 | [1] |
| 2-Bromo-6-ethylaminopyridine | 2,6-Dibromopyridine | Ethylamine | - | - | High Temp. & Pressure | - | 52.4 | [1] |

Visualizations

Synthetic Workflow

The overall workflow for the synthesis of **2-Bromo-6-morpholinopyridine** is depicted in the following diagram.

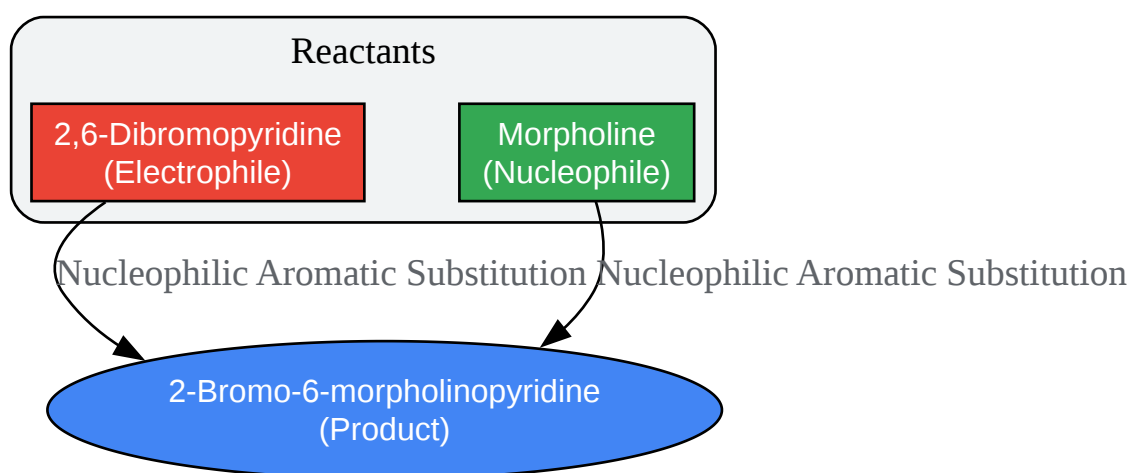


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Caption: Overall workflow for the synthesis of **2-Bromo-6-morpholinopyridine**.

Logical Relationship of Reactants

The following diagram illustrates the relationship between the key reactants in the synthesis.



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Caption: Logical relationship of reactants leading to the final product.

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References

- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
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